molecular formula C6H7ClN2 B1317144 2-(Chloromethyl)-5-methylpyrazine CAS No. 81831-68-7

2-(Chloromethyl)-5-methylpyrazine

Cat. No.: B1317144
CAS No.: 81831-68-7
M. Wt: 142.58 g/mol
InChI Key: DDGKEWIOOGLGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-methylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methylpyrazine typically involves the chloromethylation of 5-methylpyrazine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-methylpyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.

    Oxidation: The methyl group at position 5 can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-methylpyrazine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological activity.

Comparison with Similar Compounds

  • 2-Chloromethyl-4-methylpyrazine
  • 2-Chloromethyl-6-methylpyrazine
  • 2-Chloromethyl-3-methylpyrazine

Comparison: 2-(Chloromethyl)-5-methylpyrazine is unique due to the specific positioning of the chloromethyl and methyl groups on the pyrazine ring. This structural arrangement influences its reactivity and potential applications. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-(chloromethyl)-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-5-3-9-6(2-7)4-8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGKEWIOOGLGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00529403
Record name 2-(Chloromethyl)-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81831-68-7
Record name 2-(Chloromethyl)-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,5-dimethylpyrazine (500 mg, 4.62 mmol) in carbon tetrachloride (7 mL) was added NCS (679 mg, 5.09 mmol) followed by BPO (20 mg) and the mixture was heated to 80° C. for 6 hours. The mixture was diluted with DCM and extracted with saturated aqueous sodium sulfite solution and brine. The organic layer was dried and concentrated to give a crude product which was purified via silica gel chromatography eluting with petroleum ether/ethyl acetate (1:0 to 15:1) to give 2-(chloromethyl)-5-methylpyrazine (133 mg, 20.19% yield) as yellow oil. LCMS retention time 0.557 min; LCMS MH+ 143.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
679 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-methylpyrazine
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-methylpyrazine
Reactant of Route 3
2-(Chloromethyl)-5-methylpyrazine
Reactant of Route 4
2-(Chloromethyl)-5-methylpyrazine
Reactant of Route 5
2-(Chloromethyl)-5-methylpyrazine
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-5-methylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.